An In-depth Technical Guide to CAL-130: A Selective PI3Kδ/γ Inhibitor
An In-depth Technical Guide to CAL-130: A Selective PI3Kδ/γ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAL-130 is a potent and selective small molecule inhibitor targeting the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). These isoforms are preferentially expressed in hematopoietic cells and play crucial roles in immune cell signaling, survival, and proliferation. Dysregulation of the PI3Kδ and PI3Kγ signaling pathways is implicated in various hematological malignancies and inflammatory diseases, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of CAL-130, including its primary targets, mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of the relevant signaling pathways.
Primary Target and Mechanism of Action
The primary molecular targets of CAL-130 are the p110δ and p110γ catalytic subunits of the Class I PI3K family. CAL-130 exhibits high selectivity for these isoforms over the ubiquitously expressed p110α and p110β subunits.
The PI3K signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and migration. In immune cells, particularly T-cells, PI3Kδ is activated downstream of the T-cell receptor (TCR) and co-stimulatory molecules, while PI3Kγ is primarily activated by G-protein coupled receptors (GPCRs), such as chemokine receptors.[1] Upon activation, PI3Kδ and PI3Kγ phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a wide range of substrates, leading to the modulation of various cellular functions.
By selectively inhibiting PI3Kδ and PI3Kγ, CAL-130 effectively blocks the production of PIP3 and subsequent activation of Akt signaling in hematopoietic cells. This disruption of the PI3K/Akt pathway can lead to the inhibition of proliferation and induction of apoptosis in malignant cells that are dependent on this pathway for survival, such as in certain types of leukemia.[2]
Quantitative Data: Inhibitory Activity of CAL-130
The inhibitory potency of CAL-130 against the Class I PI3K isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high selectivity for the δ and γ isoforms.
| PI3K Isoform | IC50 (nM) |
| PI3Kδ | 1.3 |
| PI3Kγ | 6.1 |
| PI3Kα | 115 |
| PI3Kβ | 56 |
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
This protocol outlines a representative method for determining the IC50 values of CAL-130 against PI3K isoforms using a luminescence-based kinase assay that measures ADP production.
Materials:
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Recombinant human PI3K isoforms (p110δ/p85α, p110γ, p110α/p85α, p110β/p85α)
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Lipid substrate (e.g., PIP2)
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ATP
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CAL-130 (serially diluted)
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Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA)[3]
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ADP-Glo™ Kinase Assay Kit (Promega) or similar
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96-well white assay plates
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Luminometer
Procedure:
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Prepare Reagents:
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Prepare a serial dilution of CAL-130 in kinase assay buffer.
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Prepare a mixture of the lipid substrate and kinase assay buffer.
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Dilute the respective PI3K enzyme isoform in the lipid substrate/buffer mixture.
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Kinase Reaction:
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Add 5 µL of the diluted CAL-130 or vehicle control to the wells of a 96-well plate.
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Add 5 µL of the PI3K enzyme/lipid substrate mixture to each well to initiate the reaction.
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Incubate the plate at room temperature for 60 minutes.
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ADP Detection:
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Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
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Incubate for 40 minutes at room temperature.
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Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
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Incubate for 30 minutes at room temperature.
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Data Acquisition and Analysis:
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Measure the luminescence using a plate reader.
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The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
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Plot the luminescence signal against the logarithm of the CAL-130 concentration.
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Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
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In Vivo T-Cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model
This protocol describes a representative in vivo study to evaluate the efficacy of CAL-130 in a T-ALL xenograft model.
Materials:
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Immunocompromised mice (e.g., NOD/SCID or NSG mice)
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Human T-ALL cell line (e.g., CCRF-CEM)
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CAL-130
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Vehicle control (e.g., 0.5% methylcellulose)
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Matrigel (optional, for subcutaneous injection)
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Calipers for tumor measurement (for subcutaneous model)
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Flow cytometry reagents for monitoring leukemia progression (e.g., anti-human CD45)
Procedure:
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Tumor Cell Implantation:
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Inject approximately 2 x 10^6 CCRF-CEM cells intravenously (i.v.) or subcutaneously (s.c.) into each mouse. For subcutaneous injection, cells can be mixed with Matrigel.
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Tumor Growth and Monitoring:
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Allow tumors to establish. For subcutaneous models, monitor tumor growth by caliper measurements. For intravenous models, monitor for signs of disease progression (e.g., weight loss, hind-limb paralysis) and optionally by bioluminescence imaging if using luciferase-expressing cells.
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Treatment Initiation:
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Once tumors are established (e.g., palpable tumors for s.c. model or evidence of engraftment for i.v. model), randomize mice into treatment and control groups.
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Drug Administration:
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Administer CAL-130 orally (e.g., by gavage) at a specified dose and schedule (e.g., 10 mg/kg, twice daily).
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Administer the vehicle control to the control group using the same schedule.
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Efficacy Evaluation:
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Continue to monitor tumor growth (s.c. model) or survival (i.v. model) throughout the study.
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At the end of the study, or when ethical endpoints are reached, euthanize the mice.
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Collect tumors and/or tissues (e.g., bone marrow, spleen) for further analysis (e.g., histology, flow cytometry, western blotting for target modulation).
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Data Analysis:
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Compare tumor growth curves or survival curves between the CAL-130 treated group and the vehicle control group using appropriate statistical methods (e.g., t-test for tumor volume, log-rank test for survival).
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Signaling Pathway
The following diagram illustrates the PI3Kδ/γ signaling pathway in T-cells and the point of intervention by CAL-130.
Conclusion
CAL-130 is a highly selective dual inhibitor of PI3Kδ and PI3Kγ, demonstrating potent activity in preclinical models of hematological malignancies. Its targeted mechanism of action, focused on key signaling nodes in immune cells, suggests its potential as a therapeutic agent in diseases driven by aberrant PI3K signaling. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with CAL-130 and related PI3K inhibitors. Further investigation into its clinical efficacy and safety profile is warranted.
